

LDR102: A Technical Guide to a Novel ROR1 Inhibitor

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Compound of Interest

Compound Name: LDR102

Cat. No.: B15543129

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This document provides an in-depth technical overview of **LDR102**, a potent and selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). **LDR102**, also identified as Compound 19h in preclinical development, has emerged as a significant tool for cancer research and a potential therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). This guide details its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Core Chemical and Physical Properties

LDR102 is a complex heterocyclic molecule designed for high-affinity binding to the ROR1 pseudokinase domain. Its identity and core properties are summarized below.

Property	Value	Source
IUPAC Name	3-((1H-pyrazolo[3,4-b]pyridin-4-yl)ethynyl)-N-(3-(4-(methoxymethoxy)phenyl)-1-methyl-1H-indol-6-yl)-4-methylbenzamide	
Synonyms	LDR-102, LDR 102, Compound 19h	
Molecular Formula	C ₃₃ H ₂₇ N ₅ O ₃	
Molecular Weight	541.61 g/mol	
Exact Mass	541.2114	
CAS Number	3053223-31-4	
InChI Key	JOSUWBQNUKVUJH-UHFFFAOYSA-N	

Biological Activity and Mechanism of Action

LDR102 functions as a selective inhibitor of ROR1, a pseudokinase that is overexpressed in various hematological and solid tumors but shows minimal expression in healthy adult tissues. ROR1 is a key component of the non-canonical Wnt signaling pathway and plays a crucial role in cancer cell proliferation, survival, and migration.

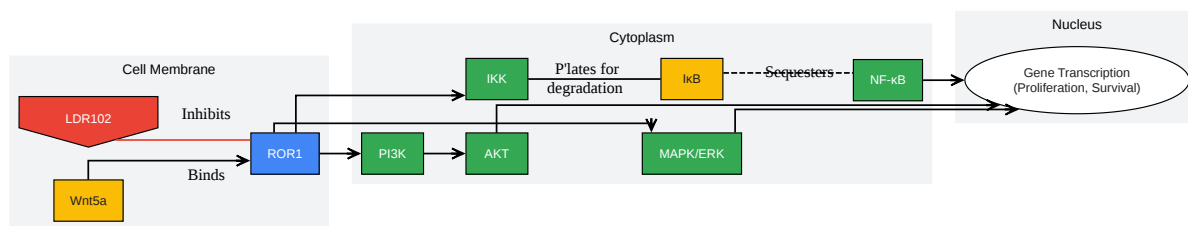
In Vitro Potency and Selectivity

LDR102 demonstrates high potency against the ROR1 receptor and inhibits the proliferation of ROR1-expressing cancer cell lines.

Assay Type	Target/Cell Line	Value	Source
Binding Affinity (K _i)	ROR1	0.10 μM	
Enzymatic Inhibition (IC ₅₀)	ROR1	324.6 nM	
Cell Proliferation (IC ₅₀)	H1975 (NSCLC)	0.36 μM	
Cell Proliferation (IC ₅₀)	MDA-MB-231 (TNBC)	0.47 μM	
Cell Proliferation (IC ₅₀)	A549 (NSCLC)	1.37 μM	

ROR1 Signaling Pathway Inhibition

ROR1, upon activation by its ligand Wnt5a, initiates a signaling cascade that promotes oncogenesis. It lacks intrinsic catalytic activity but functions as a scaffold, activating downstream pathways critical for cancer cell survival and proliferation. **LDR102** inhibits these downstream signaling events by binding to ROR1. The key affected pathways include PI3K/AKT, MAPK/ERK, and NF-κB.



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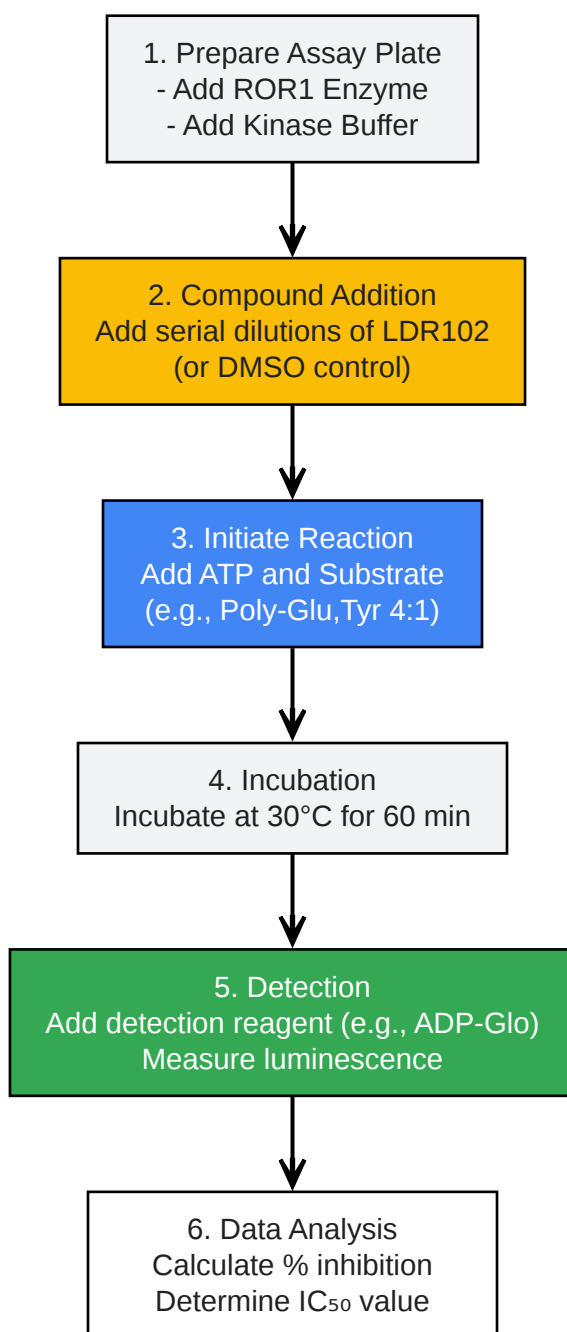
ROR1 Signaling Pathway and **LDR102** Inhibition.

Experimental Protocols

The characterization of **LDR102** involves standard biochemical and cell-based assays. The following sections detail representative methodologies.

ROR1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of **LDR102** to inhibit ROR1 activity directly.



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Workflow for a typical ROR1 biochemical kinase assay.

Methodology:

- Reagents: Recombinant human ROR1 enzyme, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP, and a suitable substrate.

- Procedure:
 - The ROR1 enzyme is pre-incubated with varying concentrations of **LDR102** (typically in DMSO) in a 96- or 384-well plate.
 - The kinase reaction is initiated by adding a mixture of ATP and the substrate.
 - The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
 - The reaction is stopped, and the amount of product (e.g., ADP) or remaining substrate is quantified using a detection reagent. Luminescence or fluorescence is measured with a plate reader.
- Analysis: The signal is converted to percent inhibition relative to a DMSO control, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT-based)

This assay measures the effect of **LDR102** on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Methodology:

- Cell Culture: Cancer cell lines (e.g., MDA-MB-231, H1975) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of **LDR102** for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: After incubation (e.g., 4 hours), a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

- **Measurement:** The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
- **Analysis:** Absorbance values are normalized to untreated control cells to calculate the percentage of cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Pharmacokinetics

Preclinical studies have indicated that **LDR102** possesses favorable pharmacokinetic properties. While detailed data from peer-reviewed sources is pending, vendor information suggests good characteristics in rat models, indicating potential for oral bioavailability and in vivo efficacy.

Conclusion

LDR102 is a well-characterized, potent, and selective ROR1 inhibitor with demonstrated anti-proliferative activity in cancer cell lines. Its defined mechanism of action, targeting a key oncogenic pathway, makes it an invaluable research tool for studying ROR1 biology and a promising candidate for further therapeutic development against ROR1-expressing malignancies.

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